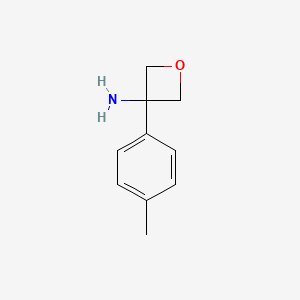

![molecular formula C26H21N3O3S2 B2793586 4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 683259-85-0](/img/structure/B2793586.png)

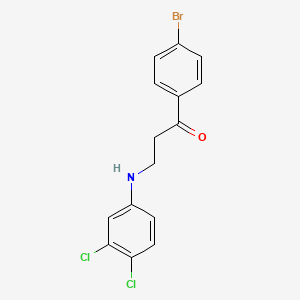

4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole ring has been associated with significant activity against various bacterial and fungal strains. For instance, 2,4-disubstituted thiazoles have been synthesized and evaluated for their in vitro antimicrobial activities against pathogens such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger . The compound could potentially be explored for its efficacy in treating infections caused by these organisms.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives are also known for their anti-inflammatory and analgesic effects. The structural variability at the 2,4-positions on the thiazole ring can significantly influence these biological outcomes . Research into similar compounds has shown promising results in reducing inflammation and pain at certain dosages, which suggests potential applications for our compound as a therapeutic agent in managing inflammatory conditions and pain relief .

Antitumor and Antineoplastic Properties

The thiazole ring is a common feature in many antineoplastic drugs, such as Bleomycin and Tiazofurin. These compounds exhibit cytotoxic activities that can be harnessed in cancer treatment. The compound under analysis could be investigated for its potential to inhibit tumor growth and be used as a chemotherapeutic agent .

Antidiabetic Activity

Thiazole derivatives have been reported to exhibit antidiabetic properties by influencing blood glucose levels. The compound could be researched for its potential application in the management of diabetes, possibly offering a new avenue for treatment .

Antiviral and Antioxidant Capabilities

Some thiazole derivatives have shown antiviral and antioxidant activities. These properties are crucial in the development of treatments for viral infections and in combating oxidative stress, which is implicated in various chronic diseases. The compound’s effectiveness in these areas could be a significant area of research .

Neuroprotective Potential

Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to protect nerve cells from damage and its role in synthesizing neurotransmitters could be explored further for applications in neurological research .

Propiedades

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-[benzyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S2/c1-29(17-18-7-3-2-4-8-18)34(31,32)21-14-11-20(12-15-21)25(30)28-26-27-23-16-13-19-9-5-6-10-22(19)24(23)33-26/h2-16H,17H2,1H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBQIVDQCMZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2793507.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793513.png)

![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2793521.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)